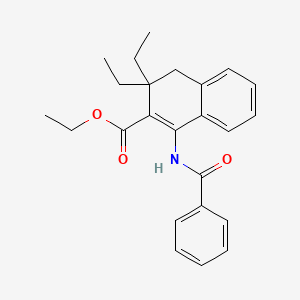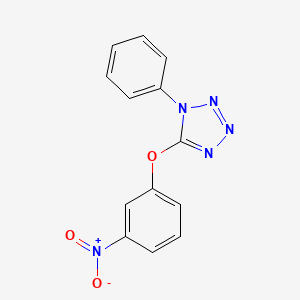
1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods. In
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of cancer cells and inducing apoptosis. It has also been suggested that this compound may act by modulating the levels of neurotransmitters in the brain, thereby exerting its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate the levels of neurotransmitters in the brain, thereby exerting its antidepressant and anxiolytic effects. It has also been shown to reduce neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and apoptosis. Additionally, this compound has been shown to exhibit antidepressant and anxiolytic effects, making it a valuable compound for studying the mechanisms of these conditions.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animal models or to study its effects in vitro. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to study its effects in detail.
Direcciones Futuras
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One direction is to study the compound's potential use in the treatment of various types of cancer. Another direction is to study the compound's potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the compound's mechanism of action and to develop more effective methods for synthesizing and purifying the compound.
Métodos De Síntesis
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate involves the reaction between 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxyphenyl)piperazine and oxalic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various methods.
Aplicaciones Científicas De Investigación
1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied extensively in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been studied for its potential use as an antidepressant and anxiolytic agent. It has also been investigated for its potential use in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6.C2H2O4/c1-27-18-8-6-7-17(21(18)30-4)23(26)25-13-11-24(12-14-25)15-16-9-10-19(28-2)22(31-5)20(16)29-3;3-1(4)2(5)6/h6-10H,11-15H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUDVWLKXKYEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)

![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)

![N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)
![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5016915.png)
![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5016916.png)
![2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B5016917.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5016922.png)